molecular formula C10H15NO3S B2476495 4-Methoxy-3-propan-2-ylbenzenesulfonamide CAS No. 763059-51-4

4-Methoxy-3-propan-2-ylbenzenesulfonamide

Cat. No.: B2476495
CAS No.: 763059-51-4
M. Wt: 229.29
InChI Key: ITLKXKYLQIPXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-propan-2-ylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is characterized by the presence of a methoxy group, a propan-2-yl group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

4-Methoxy-3-propan-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-propan-2-ylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-3-propan-2-ylbenzene. The reaction is carried out by treating the starting material with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-propan-2-ylbenzaldehyde or 4-methoxy-3-propan-2-ylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-propan-2-ylbenzylamine.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    3-Propan-2-ylbenzenesulfonamide: Lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxy-3-methylbenzenesulfonamide: Contains a methyl group instead of a propan-2-yl group, leading to variations in its chemical behavior.

Uniqueness

4-Methoxy-3-propan-2-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propan-2-yl groups allows for diverse interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLKXKYLQIPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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